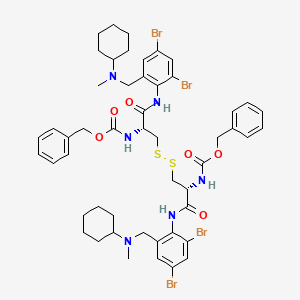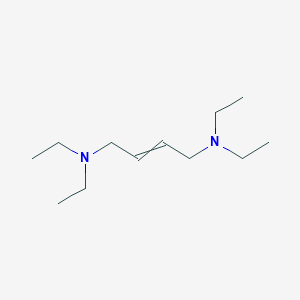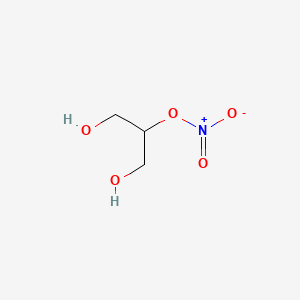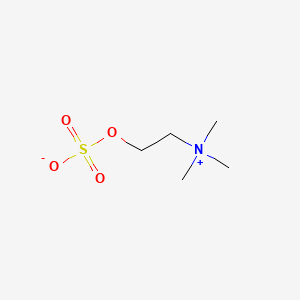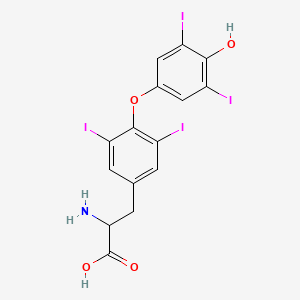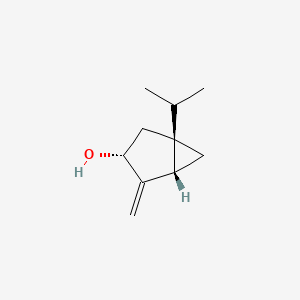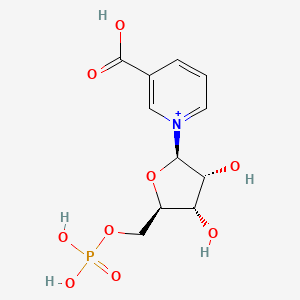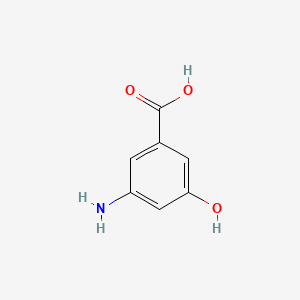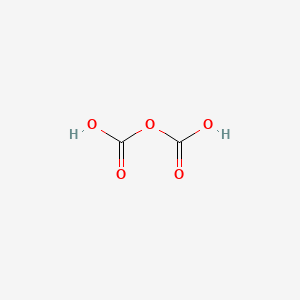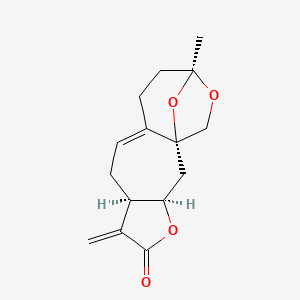
Dihydrogriesenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogriesenin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the plant Geigeria, which is known to produce several bioactive sesquiterpene lactones. The molecular formula of this compound is C15H18O4, and it has a unique structure that includes an oxacycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dihydrogriesenin involves several steps, starting from basic organic compounds. One common method includes the cyclization of a precursor molecule to form the oxacycle structure. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from Geigeria plants or through synthetic methods. The extraction process involves the use of solvents to isolate the compound from plant material, followed by purification steps such as chromatography. Synthetic methods, on the other hand, involve the chemical synthesis of this compound from simpler organic molecules, often using a series of reactions to build the complex structure.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrogriesenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides, while reduction can yield alcohols .
Applications De Recherche Scientifique
Dihydrogriesenin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and cytotoxic effects.
Medicine: Research has explored its potential use in developing new therapeutic agents for diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of bioactive compounds for agricultural and pharmaceutical applications
Mécanisme D'action
The mechanism of action of dihydrogriesenin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes in a way that modulates their activity .
Comparaison Avec Des Composés Similaires
- Helenalin
- Hymenoxon
- Mexicanin-E
- Psilotropin
Dihydrogriesenin stands out due to its unique structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H18O4 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3/t11-,12-,14+,15+/m1/s1 |
Clé InChI |
QOWDVJAIJZLWBJ-UXOAXIEHSA-N |
SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
SMILES isomérique |
C[C@@]12CCC3=CC[C@H]4[C@@H](C[C@]3(O1)CO2)OC(=O)C4=C |
SMILES canonique |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Synonymes |
dihydrogriesenin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


